7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-benzylsulfanyl-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-7-9-15(10-8-13)23-17-16(21-22-23)18(20-12-19-17)24-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLLEOHEEBDNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(p-tolyl)-1H-[1,2,3]triazole-4-carbaldehyde with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 7-(Benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Therapeutic Applications
1. Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. The compound 7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications in the benzylthio group can enhance antimicrobial potency, making it a candidate for developing new antibiotics.
2. Anticancer Properties
Several studies have demonstrated the potential anticancer properties of triazolo-pyrimidine derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, research has shown that compounds with similar structures can effectively target kinases involved in cancer signaling pathways .
3. Anti-inflammatory Effects
The anti-inflammatory potential of 7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been explored in various models. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, indicating its potential use in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The introduction of the benzylthio group is crucial for enhancing the compound's biological activity. Various derivatives have been synthesized to optimize efficacy and reduce toxicity.
Case Studies
Several studies have documented the applications of this compound:
- In Vitro Studies : A study published in ResearchGate highlighted the effectiveness of triazolo-pyrimidine derivatives as anti-breast cancer agents through DFT (Density Functional Theory) and QSAR (Quantitative Structure-Activity Relationship) analyses .
- Antimicrobial Testing : Another study reported on the synthesis and antimicrobial evaluation of similar triazolo-pyrimidine compounds against resistant bacterial strains, demonstrating significant antibacterial activity.
Mechanism of Action
The mechanism of action of 7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core and functional groups. The benzylthio and p-tolyl groups may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formulas from evidence.
Key Observations:
Position 3 Modifications: Aryl Groups (p-tolyl, 4-fluorophenyl) improve metabolic stability and receptor binding . Benzyl Derivatives (e.g., 3-benzyl in ) are common in kinase inhibitors due to hydrophobic interactions . Aminoalkyl Substituents (e.g., 4-methoxybenzylamino in ) enhance solubility and target specificity .
Position 7 Modifications: Thioethers (benzylthio, propylthio) are associated with enzyme inhibition (e.g., xanthine dehydrogenase (XDH) in ). Heterocyclic Thioethers (e.g., benzo[d]oxazol-2-ylthio in ) increase potency against epigenetic targets like EZH2/HDACs . Amino/Piperazinyl Groups () improve solubility and CNS penetration for receptor-targeted therapies .
Physicochemical Properties
Key Observations:
- High-yield syntheses (>85%) often employ palladium-catalyzed cross-coupling (e.g., Stille reaction in ) or nucleophilic aromatic substitution (SNAr) .
- Melting Points : Compounds with rigid substituents (e.g., benzo[d]oxazol-2-ylthio in 9e) exhibit lower melting points due to disrupted crystallinity .
Biological Activity
7-(Benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound features a triazolo-pyrimidine core with a benzylthio group and a p-tolyl substituent , which are known to enhance its interaction with biological targets. The presence of these functional groups suggests potential for diverse pharmacological effects.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Inhibition of Lysine-specific demethylase 1 (LSD1) : LSD1 is implicated in cancer progression. Compounds derived from the triazolo-pyrimidine scaffold have shown significant inhibition of LSD1 activity, leading to reduced cancer cell proliferation and migration. For instance, a study identified a related compound with an IC50 of 0.564 μM against LSD1 in MGC-803 cells .
- Antimicrobial Activity : Triazole derivatives are often evaluated for their antimicrobial properties. The benzylthio group may contribute to enhanced membrane permeability and interaction with microbial targets.
Biological Activity Data
The following table summarizes the biological activities associated with similar compounds and their respective IC50 values:
| Compound Name | Structural Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound 27 | Triazolo-pyrimidine | LSD1 Inhibition | 0.564 |
| 1-Benzylthio-4-methylpiperazine | Benzylthio + piperazine | Antimicrobial | Not specified |
| 2-Amino-[1,2,3]triazole derivatives | Triazole core | Antiviral | Not specified |
| 5-Methyl-pyrimidine derivatives | Pyrimidine ring | Antioxidant | Not specified |
Case Study 1: Cancer Cell Lines
A series of triazolo-pyrimidine derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited comparable inhibitory effects on MDA-MB-231 breast cancer cells with an IC50 value of approximately 27.6 μM, similar to that of the well-known chemotherapeutic agent paclitaxel (IC50 = 29.3 μM) . This suggests potential as an anti-cancer agent.
Case Study 2: Antimicrobial Testing
In another study, compounds similar to 7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine were evaluated for their antimicrobial properties against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, highlighting the compound's potential as an antimicrobial agent.
Q & A
What are the key synthetic challenges in introducing the benzylthio group at the 7-position of the triazolopyrimidine core, and how can they be addressed?
Level : Basic (Synthesis)
Answer : The benzylthio group can be introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, in analogous compounds, Stille coupling using (benzylthio)tributyltin with a 7-chloro precursor (e.g., 7-chloro-triazolopyrimidine) in the presence of (Ph₃P)₂PdCl₂ and DMF achieved 81–90% yield . Alternative methods include alkylation of thiol intermediates with benzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) . Key challenges include controlling regioselectivity and minimizing sulfide oxidation; inert atmospheres (N₂/Ar) and rigorous drying of solvents are recommended .
How can NMR spectroscopy distinguish between structural isomers or confirm substitution patterns in this compound?
Level : Basic (Characterization)
Answer : ¹H and ¹³C NMR are critical for confirming substitution. For triazolopyrimidines, the 7-(benzylthio) group typically shows:
- A singlet for the triazole proton (H-3) at δ 8.5–9.0 ppm.
- Benzylthio protons (SCH₂Ph) as a singlet at δ 4.2–4.5 ppm.
- Aromatic protons of the p-tolyl group as two doublets (J ≈ 8 Hz) at δ 7.2–7.4 ppm.
- ¹³C NMR will show the thiocarbonyl (C-S) signal at δ 120–125 ppm . For ambiguous cases, 2D NMR (HSQC, HMBC) or X-ray crystallography is advised .
What in vitro assays are suitable for evaluating the antiplatelet or anticancer activity of this compound?
Level : Advanced (Bioactivity)
Answer :
- Antiplatelet activity : ADP-induced platelet aggregation assays using human PRP (platelet-rich plasma), with IC₅₀ determination against P2Y₁₂ receptors . Ticagrelor analogues showed reversible inhibition at nanomolar concentrations .
- Anticancer activity : MTT assays on MCF-7 (breast) and A-549 (lung) cell lines, with IC₅₀ values compared to controls like doxorubicin. Triazolopyrimidine glycosides exhibited IC₅₀ values of 5–20 µM . Include ROS generation assays to link activity to oxidative stress pathways .
How can conflicting bioactivity data between studies be resolved?
Level : Advanced (Data Analysis)
Answer : Discrepancies often arise from variations in substituents or assay conditions. For example:
- Substituent effects : The 7-benzylthio group may enhance lipophilicity and membrane permeability compared to 7-furyl or 7-chloro analogues, altering IC₅₀ values .
- Assay conditions : Differences in platelet source (human vs. murine) or cell passage number can affect results. Standardize protocols using WHO guidelines and validate with positive controls (e.g., ticagrelor for P2Y₁₂ inhibition) .
What strategies optimize yield and purity in large-scale synthesis?
Level : Advanced (Process Chemistry)
Answer :
- Catalyst optimization : Use Pd(OAc)₂/XPhos for Stille coupling to reduce catalyst loading (0.5–1 mol%) and improve turnover .
- Purification : Silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures achieves >95% purity . For scale-up, switch to flash chromatography or HPLC .
- Byproduct control : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect sulfoxide or des-benzyl intermediates .
How can molecular docking predict binding affinity to targets like P2Y₁₂ or c-Met?
Level : Advanced (Computational Chemistry)
Answer :
- Target preparation : Retrieve P2Y₁₂ (PDB: 4NTJ) or c-Met (PDB: 3LQ8) structures from RCSB. Remove water molecules and add hydrogens.
- Ligand preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) and generate conformers with OpenBabel.
- Docking : Use AutoDock Vina with a grid box centered on the binding site (e.g., P2Y₁₂: x=15, y=10, z=20). Validate with known inhibitors (ticagrelor for P2Y₁₂; cabozantinib for c-Met) .
What analytical methods validate polymorphic forms of this compound?
Level : Advanced (Solid-State Chemistry)
Answer :
- PXRD : Compare experimental patterns (e.g., 2θ = 5.36°, 10.53°, 18.21°) to simulated data from Mercury software .
- DSC/TGA : Identify melting points (e.g., 110–112°C for Form I) and thermal stability .
- IR spectroscopy : Polymorphs may show shifts in S-C stretching (600–700 cm⁻¹) or triazole ring vibrations (1450–1600 cm⁻¹) .
How does the benzylthio group influence pharmacokinetic properties?
Level : Advanced (ADME/Tox)
Answer :
- Lipophilicity : The benzylthio group increases logP by ~1.5 units compared to hydroxyl or amino substituents, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Metabolism : Benzylthio moieties are prone to oxidative metabolism (CYP3A4/5), generating sulfoxide metabolites. Use hepatic microsome assays to quantify metabolic stability .
- Toxicity : Screen for hepatotoxicity in HepG2 cells (IC₅₀ > 50 µM is desirable) .
What structural modifications improve selectivity for adenosine receptors vs. off-target kinases?
Level : Advanced (Medicinal Chemistry)
Answer :
- Core modifications : Replacing the triazolopyrimidine with purine reduces c-Met inhibition but retains adenosine receptor affinity .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -F) on the p-tolyl ring to enhance adenosine A₂A binding (Ki < 100 nM) .
- Pharmacophore modeling : Align the benzylthio group with hydrophobic pockets in adenosine receptors while avoiding hydrogen bonding with kinase catalytic domains .
How should researchers handle discrepancies in reported IC₅₀ values across studies?
Level : Advanced (Data Validation)
Answer :
- Normalize data : Express IC₅₀ values relative to a common control (e.g., ticagrelor for P2Y₁₂ assays) .
- Replicate conditions : Use identical cell lines, passage numbers, and assay buffers (e.g., HEPES pH 7.4 vs. Tris pH 7.2) .
- Statistical analysis : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) and report SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
